![molecular formula C12H16O3 B13270492 [(2R,4R)-4-(2-Methoxyphenyl)oxolan-2-yl]methanol](/img/structure/B13270492.png)
[(2R,4R)-4-(2-Methoxyphenyl)oxolan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4R)-4-(2-Methoxyphenyl)oxolan-2-yl]methanol is a chemical compound with the molecular formula C12H16O3 It is a derivative of oxolane, featuring a methoxyphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-(2-Methoxyphenyl)oxolan-2-yl]methanol typically involves the reaction of 2-methoxyphenyl derivatives with oxirane compounds under controlled conditions. One common method involves the use of a catalyst to facilitate the ring-opening of oxirane, followed by the introduction of the methoxyphenyl group. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a catalyst. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,4R)-4-(2-Methoxyphenyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
[(2R,4R)-4-(2-Methoxyphenyl)oxolan-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(2R,4R)-4-(2-Methoxyphenyl)oxolan-2-yl]methanol exerts its effects involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, influencing biological pathways. The oxolane ring provides structural stability, allowing the compound to maintain its activity under various conditions.
Comparison with Similar Compounds
Similar Compounds
- [(2R,4R)-4-(3-Methoxyphenyl)oxolan-2-yl]methanol
- [(2R,4R)-4-(4-Methoxyphenyl)oxolan-2-yl]methanol
Uniqueness
[(2R,4R)-4-(2-Methoxyphenyl)oxolan-2-yl]methanol is unique due to its specific stereochemistry and the position of the methoxy group. This configuration can result in different reactivity and interactions compared to its isomers, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
[(2R,4R)-4-(2-methoxyphenyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H16O3/c1-14-12-5-3-2-4-11(12)9-6-10(7-13)15-8-9/h2-5,9-10,13H,6-8H2,1H3/t9-,10+/m0/s1 |
InChI Key |
QXKSFZHRRZQWEN-VHSXEESVSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]2C[C@@H](OC2)CO |
Canonical SMILES |
COC1=CC=CC=C1C2CC(OC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13270413.png)
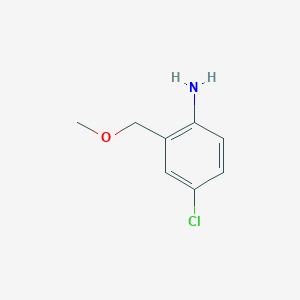
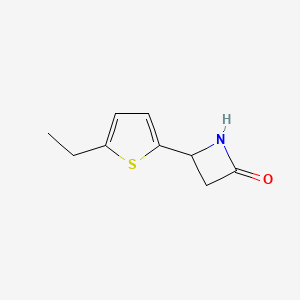
amine](/img/structure/B13270422.png)
![4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13270426.png)

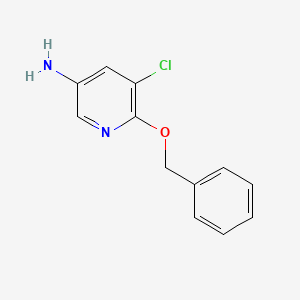
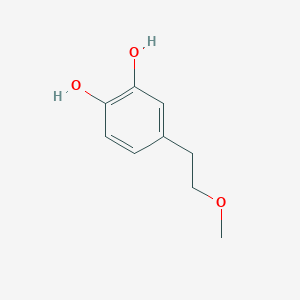
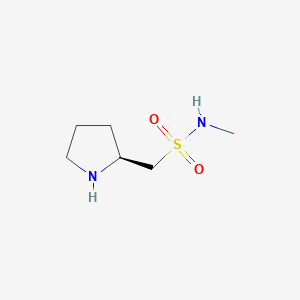
![4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13270476.png)
![1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-OL](/img/structure/B13270478.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13270481.png)

